molecular formula C13H15NO2 B8693185 2,4-Piperidinedione, 1-(2-phenylethyl)- CAS No. 99539-57-8

2,4-Piperidinedione, 1-(2-phenylethyl)-

Cat. No. B8693185
M. Wt: 217.26 g/mol
InChI Key: NHNODOKVRYUPOT-UHFFFAOYSA-N
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Patent
US04663319

Procedure details

1-Phenethyl-3-acetyl-2,4-dioxopiperidine (5.0 g) and 10% hydrochloric acid (30 ml) are added to ethanol (50 ml), and the mixture is refluxed for 6 hours. After distilling off the solvent, the residue is dissolved in chloroform, and the solution is washed with a saturated sodium chloride solution, dried and then distilled to remove the solvent to give 1-phenethyl-2,4-dioxopiperidine (3.62 g, 86.4%) as an oily substance.
Name
1-Phenethyl-3-acetyl-2,4-dioxopiperidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11](C(=O)C)[C:10]1=[O:19])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl>C(O)C>[CH2:1]([N:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][C:10]1=[O:19])[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
1-Phenethyl-3-acetyl-2,4-dioxopiperidine
Quantity
5 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)N1C(C(C(CC1)=O)C(C)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in chloroform
WASH
Type
WASH
Details
the solution is washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 86.4%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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